molecular formula C14H13NO B2997114 1-Phenyl-3-(pyridin-3-yl)propan-2-one CAS No. 1247742-78-4

1-Phenyl-3-(pyridin-3-yl)propan-2-one

Cat. No. B2997114
CAS RN: 1247742-78-4
M. Wt: 211.264
InChI Key: IOARNLGXQCFTFC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Phenyl-3-(pyridin-3-yl)propan-2-one, also known as 3'-Chloro-α-PVP or α-PVP, is a synthetic cathinone that belongs to the class of pyrrolidinophenone derivatives. It is a designer drug that has become popular among drug users due to its stimulant effects.

Scientific Research Applications

  • Metal-Free Reduction Agent : 1-Phenyl-3-(pyridin-3-yl)propan-2-one derivatives act as hydrogen donors in the metal-free reduction of nitro aromatic compounds, facilitating the formation of β-amino esters through a domino process involving reduction and conjugate addition steps. The pyridine nucleus plays a crucial role in enabling this thermal reactivity of carbinols (Giomi, Alfini, & Brandi, 2011).

  • Antimicrobial Activity : Schiff bases of chitosan synthesized using derivatives like 1-Phenyl-3-(pyridin-3-yl)propan-2-one have shown promise in antimicrobial applications. Their effectiveness varies depending on the Schiff base moiety, and they have demonstrated activity against a range of bacteria and fungi, with no cytotoxic activity observed (Hamed et al., 2020).

  • Antifungal and Antibacterial Properties : Compounds with a core structure similar to 3-Phenyl-chroman-4-one, a derivative of 1-Phenyl-3-(pyridin-3-yl)propan-2-one, possess antifungal and antibacterial properties. These properties have been substantiated by crystallographic analysis (Thinagar et al., 2000).

  • α1 Receptor Antagonist : Derivatives of 1-Phenyl-3-(pyridin-3-yl)propan-2-one, such as 1-(pyridin-3-yloxyl)-3-(4-phenylpiperazin-1-yl)-propan-2-ol, have shown α1 receptor antagonistic activity. These derivatives are synthesized through a two-step process and offer potent activity in this domain (Hon, 2013).

  • Optical Properties in Polymorphs : The compound Z-2-phenyl-3-(4-(pyridin-2-yl)phenyl)acrylonitrile, derived from 1-Phenyl-3-(pyridin-3-yl)propan-2-one, demonstrates significant properties in molecular structure and optical characteristics in its polymorphic forms. These properties are crucial in understanding emission characteristics (Percino et al., 2014).

  • Low-Cost Emitter Material : The synthesis of 1,3-diarylated imidazo[1,5-a]pyridine derivatives from phenyl(pyridin-2-yl)methanone, a related compound, offers a way to create luminescent, low-cost materials with significant Stokes' shifts. This application is pivotal in the development of cost-effective luminescent materials (Volpi et al., 2017).

  • Novel Pyridin-4-ones Synthesis : 1-(phenylsulfinyl)propan-2-one, related to 1-Phenyl-3-(pyridin-3-yl)propan-2-one, has been used in the synthesis of new 2,6-diaryl-2,3-dihydro-1H-pyridin-4-ones, demonstrating potential in synthesizing novel compounds through a double Mannich reaction–elimination tandem sequence (Devi & Perumal, 2007).

properties

IUPAC Name

1-phenyl-3-pyridin-3-ylpropan-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO/c16-14(9-12-5-2-1-3-6-12)10-13-7-4-8-15-11-13/h1-8,11H,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOARNLGXQCFTFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(=O)CC2=CN=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Phenyl-3-(pyridin-3-yl)propan-2-one

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